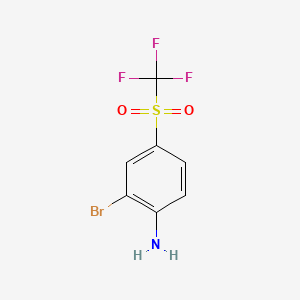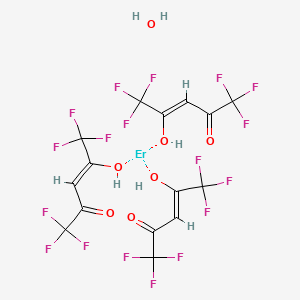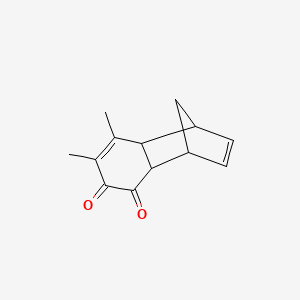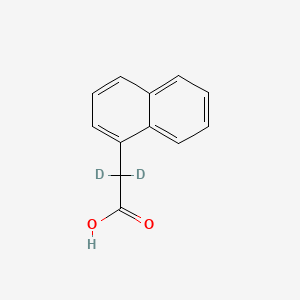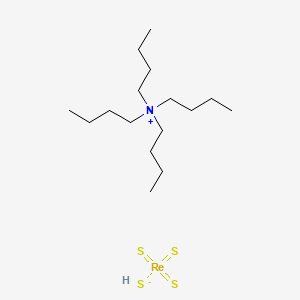
四丁基铵四硫代铼(VII)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrabutylammonium tetrathiorhenate(VII) is a chemical compound with the formula C₁₆H₃₆NReS₄. It is known for its unique properties and applications in various fields of science and industry. The compound is characterized by its black crystalline appearance and is often used in research due to its interesting chemical behavior.
科学研究应用
Tetrabutylammonium tetrathiorhenate(VII) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other rhenium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in cancer treatment due to its ability to interact with biological molecules.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
准备方法
Synthetic Routes and Reaction Conditions: Tetrabutylammonium tetrathiorhenate(VII) can be synthesized through the reaction of tetrabutylammonium bromide with ammonium tetrathiorhenate. The reaction typically occurs in an organic solvent such as acetonitrile under controlled temperature conditions. The product is then purified through recrystallization to obtain high purity crystals.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and purification systems ensures consistency and efficiency in production.
Types of Reactions:
Oxidation: Tetrabutylammonium tetrathiorhenate(VII) can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The compound can also be reduced using reducing agents like sodium borohydride.
Substitution: It participates in substitution reactions where one or more of its ligands are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Various organic ligands under mild heating conditions.
Major Products Formed:
Oxidation: Formation of higher oxidation state rhenium compounds.
Reduction: Formation of lower oxidation state rhenium compounds.
Substitution: Formation of substituted rhenium complexes with different ligands.
作用机制
The mechanism by which tetrabutylammonium tetrathiorhenate(VII) exerts its effects involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated through the sulfur atoms in the compound, which can form bonds with metal centers in biological molecules.
相似化合物的比较
Tetrabutylammonium Perrhenate: Similar in structure but contains different anionic species.
Tetrabutylammonium Octachlorodirhenate(III): Contains rhenium in a different oxidation state and chloride ligands.
Tetrabutylammonium Tetrachlorooxorhenate(V): Another rhenium compound with different ligands.
Uniqueness: Tetrabutylammonium tetrathiorhenate(VII) is unique due to its specific combination of tetrabutylammonium cation and tetrathiorhenate anion, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
属性
IUPAC Name |
sulfanide;tetrabutylazanium;tris(sulfanylidene)rhenium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.Re.H2S.3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;;1H2;;;/q+1;;;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBABZYMKBWUUMS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[SH-].S=[Re](=S)=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37NReS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
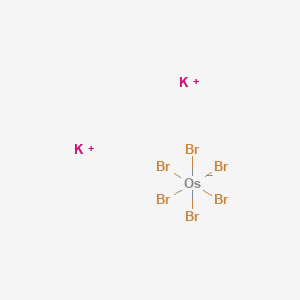
![methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B579552.png)
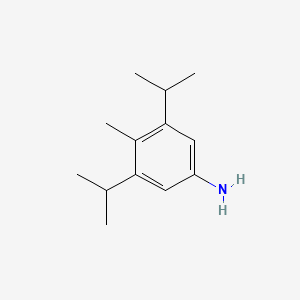
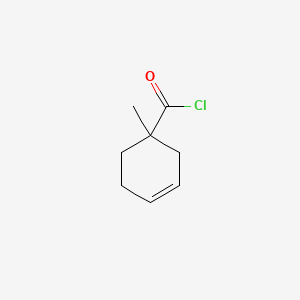
![3-(4-Phenyl-3-oxatricyclo[4.2.1.02,5]nonan-4-yl)pyridine](/img/structure/B579556.png)
![(2S)-2-(dimethylamino)-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B579557.png)
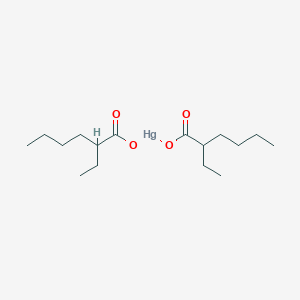

![N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B579562.png)
![(1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one](/img/structure/B579565.png)
